In Vivo Diuretic Activity: Head-to-Head Comparison of N,N-Dimethyl Amide vs. Primary Amide in the Saline-Loaded Rat Model
The N,N-dimethyl carboxamide derivative (compound 10) was directly compared to the unsubstituted primary amide (compound 3) and its hydrochloride monohydrate salt (compound 3a) in a standardized saline-loaded rat diuretic screen at intraperitoneal doses of 2 and 15 mg/kg [1]. Compound 10 exhibited a dose-dependent diuretic response (34.5% increase from control at 2 mg/kg; 57.6% at 15 mg/kg), but was consistently less efficacious than compound 3 (60.0% and 67.5%, respectively) and compound 3a (62.9% and 75.0%). When normalized to the reference agent triamterene, compound 10 displayed activity ratios of 1.64 (2 mg/kg) and 1.02 (15 mg/kg), compared to 2.96 and 1.27 for the primary amide [1]. This represents a 42–45% reduction in diuretic potency at the lower dose and a 15–20% reduction at the higher dose relative to the primary amide comparator.
| Evidence Dimension | In vivo diuretic activity in saline-loaded rats |
|---|---|
| Target Compound Data | Compound 10 (N,N-dimethyl): 34.5% increase at 2 mg/kg ip; 57.6% at 15 mg/kg ip; activity ratio vs. triamterene = 1.64 (2 mg/kg), 1.02 (15 mg/kg) |
| Comparator Or Baseline | Compound 3 (primary amide): 60.0% increase at 2 mg/kg ip; 67.5% at 15 mg/kg ip; activity ratio vs. triamterene = 2.96 (2 mg/kg), 1.27 (15 mg/kg). Compound 3a (HCl·H₂O salt): 62.9% and 75.0% increase; activity ratio 3.00 and 1.41 |
| Quantified Difference | Δ potency (10 vs. 3): −42% at 2 mg/kg; −15% at 15 mg/kg. Activity ratio Δ: −45% (2 mg/kg), −20% (15 mg/kg) |
| Conditions | Adult male Wistar rats (225–275 g), fasted 18 h, saline-loaded (25 mL/kg), urine collected for 5 h post-dose; n = 8 per group; compounds administered as solutions/suspensions in distilled water via intraperitoneal injection [1] |
Why This Matters
This directly demonstrates that the N,N-dimethyl amide modification attenuates diuretic target engagement compared to the primary amide; procurement for diuretic screening programs should prioritize the parent primary amide unless the reduced potency is offset by other properties relevant to the specific assay endpoint.
- [1] Gorecki, D. K. J.; Hawes, E. M. 2,3-Disubstituted 1,8-Naphthyridines as Potential Diuretic Agents. J. Med. Chem. 1977, 20 (1), 124–128. View Source
